3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-[[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c24-17-5-1-3-7-19(17)30-21(26-27-23(30)32)13-16-9-11-28(12-10-16)22(31)14-29-15-25-18-6-2-4-8-20(18)29/h1-8,15-16H,9-14H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUWAKTXTBVUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, followed by the acylation of piperidine. The final steps involve the formation of the triazolone ring and the introduction of the fluorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and properties of the target compound with structurally related analogs:
Pharmacological and Physicochemical Properties
- Target Compound vs.
Target Compound vs. Chloro-Fluorobenzoyl Derivative (C₁₈H₂₀ClFN₄O₂) :
Target Compound vs. Bromophenyl-Thiazole Analog (C₂₇H₂₁BrN₈O₂S) :
Docking and Binding Mode Insights
- notes that bromophenyl-thiazole analogs exhibit distinct docking poses in enzyme active sites due to sulfur-mediated interactions .
Biological Activity
The compound 3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2178773-81-2) is a hybrid molecule that combines structural elements known for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure features a benzimidazole moiety, a piperidine ring, and a triazole unit, which are known for their diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzimidazole and triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. It was evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated effective inhibition at concentrations comparable to established antifungal agents:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 0.01 mg/mL |
| Aspergillus niger | 0.02 mg/mL |
The antifungal mechanism is believed to involve interference with ergosterol biosynthesis, similar to other triazole derivatives .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
This indicates a potential for further development as an anticancer agent .
Case Studies
A study conducted by Birajdar et al. highlighted the synthesis of similar benzimidazole derivatives and their biological evaluation. The derivatives exhibited varying degrees of antimicrobial and anticancer activities, reinforcing the hypothesis that structural modifications can enhance bioactivity .
Another research article focused on the structure-activity relationship (SAR) among triazole derivatives, providing insights into how specific substituents affect biological efficacy. This work suggests that the fluorophenyl group in our compound may contribute significantly to its enhanced activity .
Q & A
Q. What synthetic strategies are employed for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Acetylation of piperidine derivatives : Coupling 2-(1H-benzo[d]imidazol-1-yl)acetic acid with piperidin-4-ylmethanol using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF .
- Triazolone ring formation : Cyclization of substituted thiosemicarbazides under basic conditions (e.g., NaOH/EtOH) to form the 1,2,4-triazol-5(4H)-one core. The fluorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (e.g., from EtOH/H₂O) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A combination of analytical techniques is used:
- X-ray crystallography : SHELX for refinement and ORTEP-III for visualizing molecular geometry. For example, bond lengths (e.g., C=O at 1.22 Å) and torsion angles are validated .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1220 cm⁻¹) .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values .
Q. What analytical techniques validate the compound’s purity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥95% .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Refinement with SHELXL : Adjust weighting schemes and restraint parameters for high-resolution or twinned data. For example, anisotropic displacement parameters for heavy atoms (e.g., fluorine) improve R-factor convergence .
- Hydrogen bonding analysis : Graph set analysis (e.g., S(6) motifs for benzoimidazole-triazolone interactions) identifies packing inconsistencies. Donor-acceptor distances (2.8–3.2 Å) and angles (150–170°) are critical .
Q. What computational methods are suitable for studying the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide is used to predict binding poses. For example, the fluorophenyl group may occupy hydrophobic pockets in kinase targets (e.g., PI3K), with docking scores ≤-8.0 kcal/mol .
- MD simulations : GROMACS for assessing stability (RMSD ≤2.0 Å over 100 ns) and hydrogen bond persistence (>70% occupancy) .
Q. How can hydrogen bonding networks in the crystal structure be systematically analyzed?
- Graph set notation : Assign patterns (e.g., D , R₂²(8) ) to categorize chains or rings formed by N-H···O/F interactions.
- Topological analysis : Tools like CrystalExplorer quantify interaction energies (e.g., -20 to -30 kJ/mol for N-H···O bonds) .
Q. What strategies mitigate challenges in regioselective functionalization of the triazolone ring?
- Protecting groups : Use Boc for benzoimidazole NH during alkylation to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 12 hrs) and improves yields (≥15%) for triazolone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
